REACTION_CXSMILES
|
[H-].[Na+].[CH2:3]([OH:7])[CH2:4][CH:5]=[CH2:6].Br[CH2:9][C:10]([OH:12])=[O:11]>C1COCC1>[CH2:3]([O:7][CH2:9][C:10]([OH:12])=[O:11])[CH2:4][CH:5]=[CH2:6] |f:0.1|
|
Name
|
|
Quantity
|
480 mg
|
Type
|
reactant
|
Smiles
|
[H-].[Na+]
|
Name
|
|
Quantity
|
1.39 g
|
Type
|
reactant
|
Smiles
|
BrCC(=O)O
|
Name
|
|
Quantity
|
10 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
721 mg
|
Type
|
reactant
|
Smiles
|
C(CC=C)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Type
|
CUSTOM
|
Details
|
the mixture stirred for 5 min. (H2-evolution)
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
was then added
|
Type
|
WAIT
|
Details
|
the mixture kept for additional 5 min. at 0° and for 2 h at ambient temperature
|
Duration
|
2 h
|
Type
|
ADDITION
|
Details
|
Pouring
|
Type
|
EXTRACTION
|
Details
|
ice/HCl dil., twofold extraction with AcOEt
|
Type
|
WASH
|
Details
|
washing with brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
drying over natrium sulfate and evaporation of the solvents
|
Reaction Time |
5 min |
Name
|
|
Type
|
product
|
Smiles
|
C(CC=C)OCC(=O)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.65 g | |
YIELD: CALCULATEDPERCENTYIELD | 126.8% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |